molecular formula C12H16BrClFNO B2865665 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1803609-61-1

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No.: B2865665
CAS No.: 1803609-61-1
M. Wt: 324.62
InChI Key: ODVFOLRYMMRPHL-UHFFFAOYSA-N
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Description

The compound “4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride” is a chemical substance with the CAS Number: 1803609-61-1 . It has a molecular weight of 324.62 and a molecular formula of C12H16BrClFNO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO.ClH/c13-11-3-1-10 (2-4-11)9-12 (14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Analysis

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride serves as a pivotal compound in organic synthesis and chemical analysis. Its derivatives and related compounds exhibit a wide range of applications in the synthesis of other complex molecules. For instance, the one-pot synthesis of aryl oximes demonstrates the utility of using bromo and fluoro substituents to achieve high yields under mild conditions, highlighting the significance of such compounds in organic synthesis (Chandrappa et al., 2012). Similarly, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines, underscoring its role in chemical analysis (Rodríguez-Escrich et al., 2005).

Pharmacological Research

In the realm of pharmacological research, the structural motifs found in this compound and its analogs have been investigated for their biological activities. For example, the evaluation of enaminone compounds, which share structural similarities, has revealed their potential antinociceptive properties, indicating the importance of such compounds in developing new therapeutic agents (Masocha et al., 2016).

Corrosion Inhibition

The study of triazole Schiff bases, including compounds with bromo and fluoro substituents, as corrosion inhibitors on mild steel in acidic media, further exemplifies the wide application spectrum of these chemicals. These compounds demonstrate significant inhibition efficiency, contributing to the development of more effective and environmentally friendly corrosion protection strategies (Chaitra et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFOLRYMMRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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